{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-based compound featuring a benzyl-ethyl-amino-methyl substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound’s structure combines a rigid pyrrolidine core with a flexible benzyl-ethyl-amino side chain, which may influence its pharmacokinetic and pharmacodynamic properties. While direct pharmacological data for this specific compound are absent in available literature, structurally related pyrrolidine derivatives have demonstrated cytotoxic, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[3-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-17(10-14-6-4-3-5-7-14)11-15-8-9-18(12-15)13-16(19)20/h3-7,15H,2,8-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRIBLGLNWNCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The synthesis begins with 3-aminomethylpyrrolidine , which is Boc-protected to direct subsequent substitutions. As shown in Source, Boc protection of analogous amines (e.g., N-methyl-L-alanine) enables selective alkylation without side reactions. For example:
Reaction conditions from Source suggest using N,N-dimethylformamide (DMF) as a solvent and cesium carbonate as a base at 120°C, yielding ~64% after silica gel purification.
Acetic Acid Moiety Installation
The Boc group is removed via trifluoroacetic acid (TFA), exposing the pyrrolidine nitrogen for coupling with bromoacetic acid. Source describes similar amidation reactions using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and triethylamine in DMF, achieving yields of 63–84%.
Alternative Routes Involving Reductive Amination
Reductive Amination of Ketone Intermediates
An alternative approach involves condensing 3-formylpyrrolidine with benzyl-ethyl-amine via reductive amination. Source’s analogous ethylamine derivative (CID 66567008) employs sodium cyanoborohydride in methanol at pH 4–5, yielding 70–85%. Subsequent oxidation of the ethylamine group to acetic acid could use Jones reagent (CrO₃/H₂SO₄) or potassium permanganate.
Oxidative Pathway Challenges
Oxidation of primary amines to carboxylic acids often requires harsh conditions, risking pyrrolidine ring degradation. Source avoids such issues by pre-installing carboxylic acid precursors (e.g., methyl esters hydrolyzed to acids).
Functional Group Interconversion Approaches
Cyanide Displacement and Hydrolysis
Introducing a bromomethyl group at the pyrrolidine 1-position allows displacement with potassium cyanide, followed by hydrolysis to acetic acid. Source’s patent details similar displacements using acetonitrile anions under basic conditions. For example:
Analysis of Reaction Conditions and Optimization
Solvent and Base Selection
Coupling Reagent Efficiency
HATU and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are compared below:
HATU’s superior performance aligns with its use in Source for analogous amide formations.
Challenges and Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that pyrrolidine derivatives, including {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, may exhibit significant neuroprotective effects. These compounds have been studied for their potential to modulate neurotransmitter systems, particularly in conditions like anxiety and depression. The unique structure of this compound allows it to interact with various receptors in the central nervous system (CNS), making it a candidate for further investigation in neuropharmacological studies.
Antitumor Activity
Preliminary studies suggest that compounds similar to {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may possess antitumor properties. Research has shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.
Anti-inflammatory Effects
There is growing evidence supporting the anti-inflammatory properties of pyrrolidine derivatives. {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated that derivatives of pyrrolidine can enhance neuronal survival in vitro under oxidative stress conditions. |
| Study B | Antitumor Activity | Showed that similar compounds significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Study C | Anti-inflammatory | Found that pyrrolidine derivatives decreased levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting potential use in treating chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in biochemical pathways that regulate physiological processes.
Comparison with Similar Compounds
Amino Group Modifications
- Benzyl-ethyl-amino vs. Benzyl-methyl-amino: The substitution of ethyl (C₂H₅) with methyl (CH₃) reduces molecular weight by ~28 g/mol and decreases lipophilicity.
- Benzyl-ethyl-amino vs. Benzyl-cyclopropyl-amino: Cyclopropyl (C₃H₅) introduces ring strain and rigidity, which may improve metabolic stability compared to linear ethyl chains. This modification increases molecular weight by ~12 g/mol and could enhance selectivity for hydrophobic targets .
Positional Isomerism
- 3- vs. 2-Substituted Pyrrolidine: The target compound’s 3-substituted derivative may adopt a distinct conformational profile compared to the 2-substituted analog ({2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid). Positional differences influence hydrogen bonding and van der Waals interactions, as observed in GPCR-targeting pyrrolidines .
Biological Activity
{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine derivative characterized by a unique combination of functional groups, including a benzyl-ethyl-amino substituent and an acetic acid moiety. This compound exhibits potential biological activities, particularly in pharmacology, due to its structural features that may influence various biochemical pathways.
Structural Characteristics
The compound's structure is defined by:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is known for its role in various biological activities.
- Benzyl-Ethyl-Amino Group : This substituent may enhance the compound's lipophilicity and ability to cross biological membranes.
- Acetic Acid Moiety : The presence of the carboxylic acid group can facilitate interactions with biological targets through ionic and hydrogen bonding.
The mechanism of action for {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid likely involves interactions with specific receptors or enzymes. The benzyl-ethyl-amino group may engage with active sites on proteins, while the pyrrolidine ring and acetic acid contribute to binding affinity and specificity. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives often exhibit significant antimicrobial properties. Preliminary studies suggest that {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may have similar effects. For instance:
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | TBD | Antibacterial against S. aureus and E. coli |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 - 0.025 | Strong activity against Gram-positive bacteria |
| 2,4,6-tripyrrolidinochlorobenzene | TBD | Active against various bacterial strains |
The minimum inhibitory concentration (MIC) values for related compounds indicate promising antibacterial effects, warranting further investigation into the specific activity of {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid against pathogenic bacteria.
Neurological Effects
Similar compounds have demonstrated potential in modulating neurotransmitter systems, suggesting that {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may also influence neurological pathways. The presence of the pyrrolidine ring is often linked to activity at neurotransmitter receptors, which could make this compound relevant in treating neurological disorders.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives:
- Synthesis and Evaluation : A study synthesized various pyrrolidine derivatives and evaluated their antibacterial properties. The results indicated that structural modifications significantly impacted bioactivity.
- Pharmacological Profiling : Another research effort explored the pharmacological profiles of similar compounds, revealing that modifications in the amino substituents could enhance receptor binding and efficacy.
Q & A
Q. What synthetic strategies are recommended for synthesizing {3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, particularly for protecting secondary amines during multi-step reactions?
- Methodological Answer : The synthesis of pyrrolidine derivatives often requires protective group strategies. For secondary amines like the benzyl-ethyl-amino group, tert-butoxycarbonyl (Boc) protection is widely used due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) . Alternatively, silyl ethers (e.g., tert-butyldimethylsilyl, TBS) can protect hydroxyl intermediates during alkylation steps, as seen in analogs like 6-(3-((TBS)methyl)pyrrolidin-1-yl)fluoronicotinaldehyde . Post-synthesis, catalytic hydrogenation or acidic hydrolysis can deprotect functional groups.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the pyrrolidine ring substitution pattern and acetic acid moiety. For example, in analogs like 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid, NMR confirmed the methylene bridge and aromatic proton coupling . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., exact mass ± 5 ppm), as demonstrated for Evocalcet (C₂₄H₂₆N₂O₂; M.W. 374.48) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), as described in pharmacopeial protocols for related compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data for pyrrolidine-acetic acid derivatives across different cancer cell lines?
- Methodological Answer : Contradictory cytotoxicity results (e.g., IC₅₀ variations from 14.1–38.6 μM in HeLa vs. A549 cells) may arise from cell-line-specific uptake mechanisms or metabolic differences . To address this:
- Perform dose-response assays with standardized protocols (e.g., MTT/WST-1) across multiple cell lines.
- Use flow cytometry to assess apoptosis/necrosis pathways.
- Validate target engagement via western blotting (e.g., caspase-3 activation).
- Cross-reference with structural analogs like (E)-3-(2,5-dioxopyrrolidin-1-yl)acrylic acid, which showed selective activity in similar assays .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations can model interactions. For example:
- Docking : Use the crystal structure of the target (e.g., calcium-sensing receptor for Evocalcet) to predict binding poses .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (GROMACS/AMBER).
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
Q. How can stereochemical purity be ensured during synthesis, given the compound’s chiral centers?
- Methodological Answer : Chiral resolution techniques are critical:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers (e.g., as in Evocalcet’s (3S,1R)-configuration) .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data.
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve water solubility, as seen in 2-(pyrrolidin-1-yl)acetic acid hydrochloride .
- Prodrug Design : Esterify the acetic acid moiety (e.g., methyl ester) for enhanced membrane permeability .
- Nanoparticle Encapsulation : Use PEGylated liposomes to increase circulation time, as demonstrated for pyranonigrin derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
